molecular formula C20H16N2O2S B2493007 N-benzoyl-N'-(2-phenoxyphenyl)thiourea CAS No. 76839-52-6

N-benzoyl-N'-(2-phenoxyphenyl)thiourea

Cat. No. B2493007
CAS RN: 76839-52-6
M. Wt: 348.42
InChI Key: GDAQUPFRMCHOGG-UHFFFAOYSA-N
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Description

N-benzoyl-N'-(2-phenoxyphenyl)thiourea compounds are a class of organic compounds known for their diverse chemical and physical properties, making them subjects of interest in materials science, pharmaceuticals, and chemical research. These compounds are characterized by the presence of a thiourea core attached to a benzoyl group and a phenoxyphenyl group, which confer specific chemical behaviors and reactivity patterns.

Synthesis Analysis

The synthesis of this compound derivatives often involves the condensation reaction between benzoyl isothiocyanate and 2-amino phenols. The process requires precise control over reaction conditions to ensure the formation of the desired thiourea derivatives. Studies have demonstrated various synthesis pathways, indicating the efficiency of condensation reactions in producing these compounds with high purity and yield (Abosadiya et al., 2019).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been extensively studied using X-ray diffraction and spectroscopic techniques. These compounds typically exhibit trans-cis configuration with respect to the carbonyl and thiocarbonyl groups. The molecular conformation is influenced by intramolecular hydrogen bonding and the dihedral angle between the benzoyl and phenoxyphenyl rings, contributing to the stability and reactivity of these molecules (Okuniewski et al., 2017).

Scientific Research Applications

Chemistry and Coordination Properties

Thiourea derivatives serve as important ligands in coordination chemistry, influencing intra- and intermolecular hydrogen bonding interactions which affect their coordination properties with metals. These compounds have found extensive applications in forming novel transition metal complexes with potential utility in various fields including catalysis and material science (Saeed, Flörke, & Erben, 2014).

Biological Applications

Thioureas exhibit significant biological activities, which include antimicrobial, antiviral, and potentially anticancer properties. The interaction of thiourea derivatives with biological molecules can be exploited for therapeutic applications, where their chemical versatility and ability to form detailed structural properties are beneficial (Khan et al., 2020).

Environmental and Analytical Applications

In environmental and analytical chemistry, thiourea derivatives have been utilized as chemosensors for the detection of anions and neutral analytes in biological, environmental, and agricultural samples. Their ability to form specific interactions with target molecules allows for the development of sensitive and selective detection methods (Al-Saidi & Khan, 2022).

Safety and Hazards

  • MSDS : Detailed safety information can be found in the [Material Safety Data Sheet (MSDS)] .

Future Directions

: [Material Safety Data Sheet (MSDS)]

properties

IUPAC Name

N-[(2-phenoxyphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c23-19(15-9-3-1-4-10-15)22-20(25)21-17-13-7-8-14-18(17)24-16-11-5-2-6-12-16/h1-14H,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAQUPFRMCHOGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ammonium thiocyanate (30.2 g) in anhydrous acetone (660 ml) was added dropwise benzoyl chloride (47.6 g) with stirring at 50° C. After refluxing for 1.5 hours, the mixture was cooled to ambient temperature. To the mixture containing benzoyl isothiocyanate was added dropwise a solution of 2-phenoxyaniline (47.6 g) in anhydrous acetone (300 ml). The reaction mixture was refluxed with stirring for 1.5 hours and then concentrated under reduced pressure to give crystals, which were washed twice with water and dried to give crystalline 1-(2-phenoxyphenyl)-3-benzoylthiourea.
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
47.6 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
47.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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